molecular formula C21H21NO4 B2433731 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one CAS No. 903188-15-8

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one

Cat. No.: B2433731
CAS No.: 903188-15-8
M. Wt: 351.402
InChI Key: YNALPGKWKYASOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a morpholine ring attached to the chromen-2-one core via an ethoxy linker The phenyl group at the 3-position of the chromen-2-one ring further enhances its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the phenyl group at the 3-position. The morpholine ring is then attached via an ethoxy linker. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the chromen-2-one core or the phenyl group.

    Substitution: The ethoxy linker and morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one stands out due to its unique combination of the chromen-2-one core with a morpholine ring and phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(2-morpholin-4-ylethoxy)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-21-19(16-4-2-1-3-5-16)14-17-6-7-18(15-20(17)26-21)25-13-10-22-8-11-24-12-9-22/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNALPGKWKYASOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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